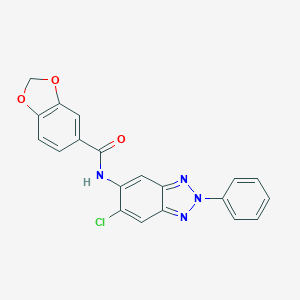![molecular formula C23H22N2O2 B244665 N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide](/img/structure/B244665.png)
N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide, also known as BMD-1, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamides and has been found to have potential therapeutic applications in various diseases.
作用机制
The mechanism of action of N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide involves the inhibition of various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been found to inhibit the phosphorylation of IκBα and p65, which are key components of the NF-κB signaling pathway. N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has also been found to inhibit the phosphorylation of ERK1/2 and JNK, which are key components of the MAPK signaling pathway. In addition, N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been found to inhibit the phosphorylation of Akt, which is a key component of the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of pro-inflammatory cytokine production, and protection against oxidative stress. N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has also been found to have neuroprotective effects, including the reduction of neuroinflammation and the protection of neurons against oxidative stress.
实验室实验的优点和局限性
N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has several advantages for lab experiments, including its high purity and yield, its well-defined chemical structure, and its potential therapeutic applications in various diseases. However, N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its chemical structure to improve its solubility and reduce its toxicity. Additionally, the development of N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide derivatives with enhanced potency and selectivity could also be explored. Finally, the elucidation of the molecular targets of N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide could provide insights into its mechanism of action and facilitate the development of more effective therapeutic agents.
合成方法
The synthesis of N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide involves the reaction of 2,4-dimethylbenzoic acid with thionyl chloride to form 2,4-dimethylbenzoyl chloride. The resulting compound is then reacted with 4-aminobenzoyl chloride to form N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide. The synthesis process has been optimized to yield high purity and yield of N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide.
科学研究应用
N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disease research, N-[4-(benzoylamino)-3-methylphenyl]-2,4-dimethylbenzamide has been found to protect neurons from oxidative stress and reduce neuroinflammation.
属性
分子式 |
C23H22N2O2 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
N-(4-benzamido-3-methylphenyl)-2,4-dimethylbenzamide |
InChI |
InChI=1S/C23H22N2O2/c1-15-9-11-20(16(2)13-15)23(27)24-19-10-12-21(17(3)14-19)25-22(26)18-7-5-4-6-8-18/h4-14H,1-3H3,(H,24,27)(H,25,26) |
InChI 键 |
AUMMPCDMYRWKES-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)C)C |
规范 SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244586.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244587.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244591.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B244593.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244595.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)


![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244601.png)
![N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244602.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B244603.png)
![N-(3-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244605.png)